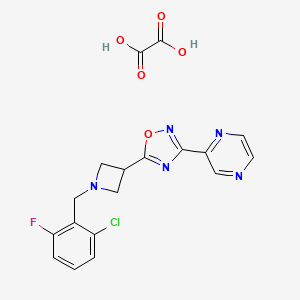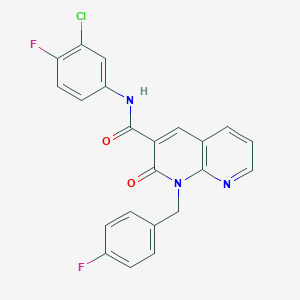![molecular formula C14H8BrN3 B2409867 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile CAS No. 439094-32-3](/img/structure/B2409867.png)
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile is a chemical compound with the molecular formula C14H8BrN3 It is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further connected to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile typically involves the reaction of 4-bromobenzaldehyde with pyrrole-3-carbaldehyde in the presence of malononitrile. The reaction is usually carried out under basic conditions, often using a base such as piperidine or pyridine, and is facilitated by heating the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering the bromophenyl or pyrrole moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives. Substitution reactions would result in compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyrrole moieties can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}malononitrile
- 2-{[1-(4-chlorophenyl)-1H-pyrrol-3-yl]methylene}malononitrile
- 2-{[1-(4-fluorophenyl)-1H-pyrrol-3-yl]methylene}malononitrile
Uniqueness
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro-substituted analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity and selectivity .
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-13-1-3-14(4-2-13)18-6-5-11(10-18)7-12(8-16)9-17/h1-7,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHUVBTYXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=C(C#N)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)



![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)


![2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2409802.png)


